Orenetide - 1124168-43-9

Orenetide

Catalog Number: EVT-10884774
CAS Number: 1124168-43-9
Molecular Formula: C26H47N9O7
Molecular Weight: 597.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Orenetide is classified as a synthetic peptide. It originates from research aimed at addressing sexual dysfunction in women, specifically targeting the neurobiological mechanisms that influence sexual desire. The compound's classification as a peptide indicates that it is composed of amino acids linked by peptide bonds, which are crucial for its biological activity .

Synthesis Analysis

Methods and Technical Details

The synthesis of Orenetide involves solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. This technique allows for the sequential addition of amino acids to a growing chain that is anchored to a solid support. The following steps outline the general approach:

  1. Selection of Amino Acids: The specific sequence of amino acids that constitute Orenetide is determined based on its desired biological activity.
  2. Coupling Reactions: Each amino acid is activated and coupled to the growing peptide chain using coupling reagents.
  3. Cleavage and Purification: Once the peptide chain reaches the desired length, it is cleaved from the solid support and purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield of the final product.

The technical details of these processes are critical for ensuring that the synthesized peptide maintains its intended structure and function .

Molecular Structure Analysis

Structure and Data

Orenetide's molecular structure consists of a specific sequence of amino acids arranged to form a functional peptide. While the precise sequence and three-dimensional conformation are proprietary, it typically involves a combination of hydrophilic and hydrophobic residues that facilitate interaction with biological targets in the body.

The molecular weight, solubility characteristics, and stability under various conditions are essential parameters that are usually characterized during development. For instance, studies have indicated that Orenetide exhibits favorable solubility profiles, which enhance its bioavailability when administered intranasally or via injection .

Chemical Reactions Analysis

Reactions and Technical Details

Orenetide undergoes various biochemical reactions once administered. These include:

  • Binding Interactions: The peptide interacts with specific receptors in the brain that regulate sexual desire and arousal.
  • Metabolic Pathways: After administration, Orenetide may be metabolized by enzymes present in the body, which can affect its efficacy and duration of action.

Understanding these reactions is crucial for optimizing dosing regimens and improving therapeutic outcomes .

Mechanism of Action

Process and Data

The mechanism of action of Orenetide involves its role as a neuromodulator in the central nervous system. Upon administration, Orenetide binds to neuropeptide receptors in specific brain regions associated with sexual behavior. This binding triggers a cascade of intracellular signaling pathways that enhance sexual receptivity and desire.

Research has demonstrated that Orenetide can promote sexual behavior in animal models through both intranasal administration and direct infusion into brain areas linked to sexual function. Such studies provide insights into how this compound may effectively treat HSDD by modulating neurochemical pathways involved in sexual arousal .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Orenetide exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 1,500 Da (exact value may vary based on amino acid composition).
  • Solubility: Soluble in aqueous solutions, which facilitates its administration routes.
  • Stability: Stability under physiological conditions is essential for its therapeutic effectiveness; studies indicate that Orenetide maintains integrity during storage and after administration.

These properties are critical for ensuring that Orenetide can be effectively used as a therapeutic agent without degradation affecting its performance .

Applications

Scientific Uses

Orenetide's primary application lies in treating hypoactive sexual desire disorder in women, which represents a significant unmet medical need. Clinical trials are ongoing to evaluate its efficacy and safety in diverse populations. The compound's potential extends beyond HSDD; it may also provide insights into broader applications related to female sexual health.

Moreover, the research surrounding Orenetide contributes to understanding neuropeptide signaling pathways, potentially leading to new therapeutic strategies for various sexual dysfunctions .

Historical Context and Academic Significance of Orenetide

Emergence of Peptide Therapeutics in Neuroendocrine Disorders

The renaissance of peptide therapeutics represents a paradigm shift in treating neuroendocrine disorders, building upon a century of scientific advancement since insulin's landmark introduction in 1922 [1] [5]. Initially perceived as problematic drug candidates due to metabolic instability and delivery challenges, peptides have undergone a dramatic reevaluation. Natural selective pressure has optimized these biomolecules beyond expectations, endowing them with high target affinity and unexpected stability—attributes now recognized as pharmaceutical advantages rather than limitations [5]. This conceptual transformation catalyzed increased patent applications and developmental activities, positioning peptides as ideal candidates for modulating neuroendocrine pathways implicated in disorders ranging from diabetes to sexual dysfunction [5] [7].

Contemporary peptide engineering leverages advanced technologies like solid-phase peptide synthesis (SPPS) and artificial intelligence-driven design to overcome historical weaknesses. These innovations enable precise structural modifications that enhance metabolic stability and bioavailability while retaining target specificity [2] [7]. The commercial validation of this approach is evident in the market dominance of GLP-1 receptor agonists (e.g., semaglutide generating $138.9 hundred million USD in 2024), demonstrating peptides' therapeutic and economic viability in neuroendocrine regulation [2]. Orenetide emerges within this context as a synthetic peptide targeting desire-regulating neuroendocrine pathways, exemplifying the field's evolution from naturally derived extracts to rationally designed therapeutics [4] [6].

Table: Evolution of Key Peptide Therapeutics for Neuroendocrine Disorders

TherapeuticYear ApprovedMolecular TargetTherapeutic AreaInnovation Significance
Insulin1922Insulin receptorDiabetesFirst peptide therapeutic
Oxytocin1950sOxytocin receptorLabor inductionFirst synthetic peptide
Goserelin1989GnRH receptorCancerFirst synthetic GnRH analog
Semaglutide2017GLP-1 receptorDiabetes/ObesityFirst oral GLP-1 agonist
Tirzepatide2023GIP/GLP-1 receptorsDiabetes/ObesityFirst dual receptor agonist

Orenetide’s Role in Bridging Gaps in Hypoactive Sexual Desire Disorder Research

Hypoactive Sexual Desire Disorder represents a complex neuroendocrine condition characterized by persistent deficiency in sexual desire causing significant emotional distress. Prior to Orenetide's development, treatment options remained severely limited, with flibanserin (approved 2015) as the sole pharmacological alternative. Flibanserin's mechanism relies on modulating central monoaminergic systems—acting as a 5-HT~1A~ agonist and 5-HT~2A~ antagonist to increase dopamine/norepinephrine while reducing serotonin [8]. However, its risk-benefit profile remains suboptimal, creating a substantial therapeutic gap [8].

Orenetide represents a mechanistically distinct approach targeting under-explored neuroendocrine pathways implicated in sexual motivation. Developed as a synthetic peptide administered via nasal spray, it circumvents first-pass metabolism and potentially enhances central nervous system delivery [4] [10]. Its development was spearheaded through a multinational Phase II study (Russia and Australia) investigating three dose regimens against placebo in females with acquired, generalized Hypoactive Sexual Desire Disorder [4]. The trial employed validated psychometric instruments including the Female Sexual Function Index desire domain (FSFI-D) and the Female Sexual Distress Scale (FSDS-DAO) as co-primary endpoints [4].

Despite the study not achieving statistical significance on primary endpoints, it yielded critical insights into peptide-based modulation of sexual desire pathways [4]. Unlike flibanserin's neurotransmitter-centric approach, Orenetide's peptide structure suggests potential interaction with neuroendocrine receptors governing motivational states—a hypothesis warranting further mechanistic investigation. The absence of new safety signals underscores its pharmacologically tractable profile [4]. This positions Orenetide as a foundational candidate for next-generation peptide refinements targeting Hypoactive Sexual Desire Disorder's neurobiological underpinnings, bridging the mechanistic gap between conventional monoaminergic drugs and emerging neuropeptide-focused strategies [4] [8].

Table: Mechanistic Comparison of Hypoactive Sexual Desire Disorder Therapeutics

TherapeuticMolecular ClassPrimary MechanismAdministration RouteDevelopment Status
FlibanserinBenzimidazoleSerotonin receptor modulationOralApproved (2015)
OrenetideSynthetic peptideUndisclosed neuroendocrine targetingNasal sprayPhase II completed
BremelanotideCyclized heptapeptideMelanocortin receptor agonistSubcutaneousApproved (2019)

Academic Collaborations and Intellectual Property Landscapes in Peptide Drug Development

Orenetide's development coincides with a transformative era in peptide drug discovery characterized by sophisticated academic-corporate partnerships and strategic intellectual property management. The compound's origin and manufacturing reflect this ecosystem: Ovoca Bio leveraged established peptide manufacturers across Europe to supply clinical-grade material for Phase II studies, demonstrating reliance on specialized outsourcing within the peptide supply chain [4]. This model mirrors broader trends where universities and biotech firms access industrial manufacturing capabilities to bridge the development gap between discovery and clinical validation [6].

Concurrently, fundamental research infrastructure has accelerated peptide innovation. Institutions like Syracuse University established centralized peptide synthesis facilities featuring microwave-assisted synthesizers and robotic systems capable of producing >1,200 peptides within days—dramatically compressing discovery timelines [6]. Such facilities often originate through strategic funding initiatives (e.g., U.S. Department of Defense grants totaling $3 million), enabling rapid iterative design-test cycles essential for optimizing therapeutic profiles [6]. These technological ecosystems support the development of peptides targeting neuroendocrine disorders, including obesity and diabetes, providing frameworks applicable to compounds like Orenetide [6].

Intellectual property strategies increasingly integrate artificial intelligence to expand peptide drug space. Companies like Receptor.AI employ generative artificial intelligence platforms for de novo design of linear and cyclic peptides targeting challenging protein-protein interactions, including neuroendocrine targets [9]. Their recent integration into the Peptide Drug Hunting Consortium amplifies cross-sector knowledge sharing, potentially enabling next-generation refinements of candidates like Orenetide [9]. This consortium model connects academia, biotech, pharmaceutical companies, and investors to advance peptide therapeutic translation through structured mentorship and resource sharing—a collaborative framework essential for overcoming persistent challenges in peptide drug development [9].

Ovoca Bio's patent strategy for Orenetide remains undisclosed in public literature. However, the competitive landscape for peptide neurotherapeutics suggests robust intellectual property protection would encompass synthesis methods, structural analogs, formulation technologies, and specific therapeutic applications—particularly given increasing focus on nasal delivery for central nervous system targets [4] [10]. This comprehensive protection approach mirrors broader industry practices where peptide drugs command significant patent estates covering composition-of-matter, manufacturing innovations, and therapeutic uses [3] [7].

Properties

CAS Number

1124168-43-9

Product Name

Orenetide

IUPAC Name

(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carboxylic acid

Molecular Formula

C26H47N9O7

Molecular Weight

597.7 g/mol

InChI

InChI=1S/C26H47N9O7/c1-15(36)20(28)22(38)33-16(7-2-3-11-27)23(39)34-13-5-9-18(34)21(37)32-17(8-4-12-31-26(29)30)24(40)35-14-6-10-19(35)25(41)42/h15-20,36H,2-14,27-28H2,1H3,(H,32,37)(H,33,38)(H,41,42)(H4,29,30,31)/t15-,16+,17+,18+,19+,20+/m1/s1

InChI Key

XHFIMNICAYXOAS-HLXURNFRSA-N

Canonical SMILES

CC(C(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)N2CCCC2C(=O)O)N)O

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)N2CCC[C@H]2C(=O)O)N)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.